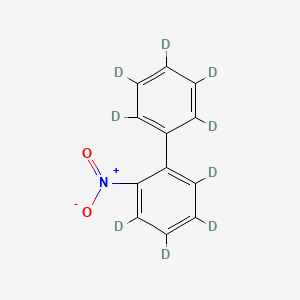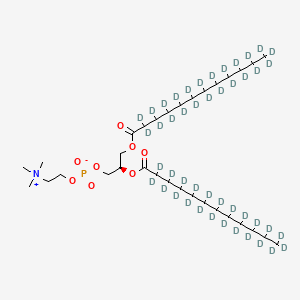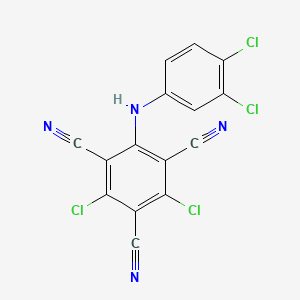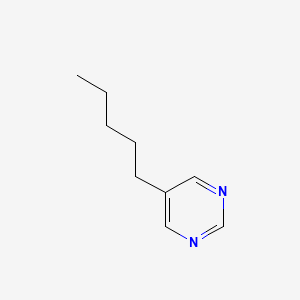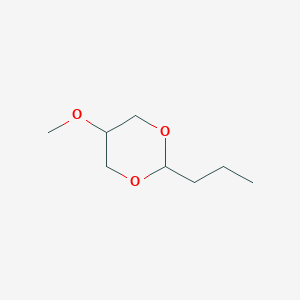
5-Methoxy-2-propyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-propyl-1,3-dioxane: is a cyclic acetal compound that belongs to the family of 1,3-dioxanes. These compounds are known for their stability and are often used as protecting groups in organic synthesis. The presence of a methoxy group and a propyl group in the structure of this compound makes it a unique derivative with specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Methoxy-2-propyl-1,3-dioxane can be synthesized from carbonyl compounds using 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the synthesis of 1,3-dioxanes, including this compound, often involves the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-2-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using reagents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether.
Substitution: RMgX in anhydrous conditions.
Major Products:
Oxidation: Formation of lactones or related cleavage products.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxanes.
Aplicaciones Científicas De Investigación
5-Methoxy-2-propyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals that require stable protecting groups.
Industry: Utilized in the production of fine chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-propyl-1,3-dioxane involves its ability to form stable cyclic structures that protect reactive functional groups during chemical reactions. The methoxy and propyl groups provide steric hindrance, enhancing the stability of the compound. The molecular targets and pathways involved include the protection of carbonyl groups from nucleophilic attack and oxidation .
Comparación Con Compuestos Similares
1,3-Dioxane: A simpler analog without the methoxy and propyl groups.
1,3-Dioxolane: A related compound with a five-membered ring structure.
2-Methoxy-1,3-dioxolane: Another methoxy-substituted dioxane derivative.
Uniqueness: 5-Methoxy-2-propyl-1,3-dioxane is unique due to the presence of both methoxy and propyl groups, which provide enhanced stability and specific reactivity compared to its analogs. This makes it particularly useful in applications requiring robust protecting groups.
Propiedades
Fórmula molecular |
C8H16O3 |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
5-methoxy-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O3/c1-3-4-8-10-5-7(9-2)6-11-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
PJSHYFLHDBGCGY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1OCC(CO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
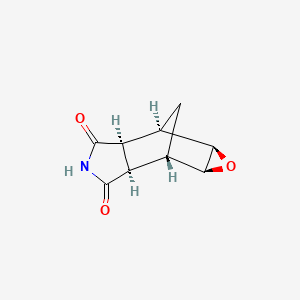
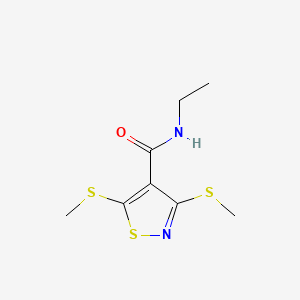
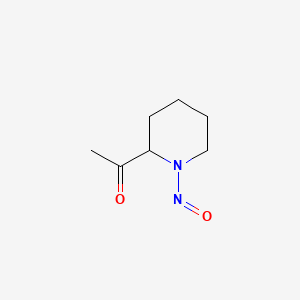

![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
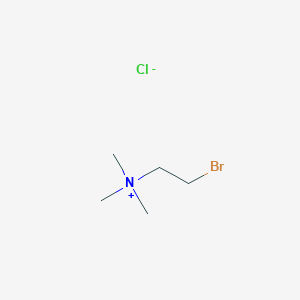
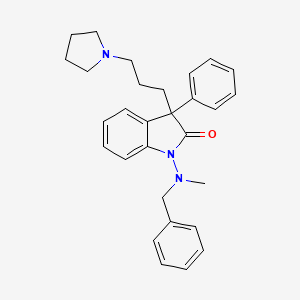
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
